N(5)-Acetyl-L-ornithine

Vue d'ensemble

Description

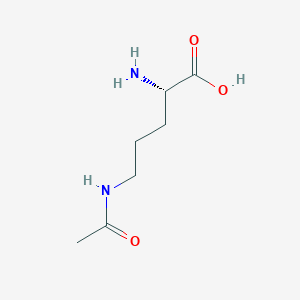

N(5)-Acetyl-L-ornithine is a derivative of the amino acid ornithine, where an acetyl group is attached to the nitrogen atom at the fifth position

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: N(5)-Acetyl-L-ornithine can be synthesized through the acetylation of L-ornithine. The reaction typically involves the use of acetic anhydride or acetyl chloride as the acetylating agents. The process is carried out in an aqueous or organic solvent, often under basic conditions to facilitate the reaction. The reaction can be represented as follows:

L-ornithine+Acetic anhydride→this compound+Acetic acid

Industrial Production Methods: Industrial production of this compound involves similar acetylation processes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, particularly at the acetyl group, leading to the formation of corresponding oxo derivatives.

Reduction: Reduction reactions can target the acetyl group, converting it back to the primary amine.

Substitution: The acetyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products:

Oxidation: Oxo derivatives of this compound.

Reduction: L-ornithine.

Substitution: Various substituted derivatives depending on the nucleophile used.

Applications De Recherche Scientifique

Microbiological Applications

Antibiotic Targeting

N(5)-Acetyl-L-ornithine deacetylase (ArgE) is a crucial enzyme in the survival and growth of bacteria such as Escherichia coli. Research has shown that inhibitors of ArgE can serve as potential antibiotic agents. A recent study developed a ninhydrin-based assay to identify ArgE inhibitors, demonstrating that this compound can be used to screen for new antibiotics with minimal toxicity . The study identified several compounds that inhibit ArgE, suggesting that targeting this enzyme could lead to novel antibiotic therapies.

Bacterial Growth Inhibition

In a study examining various ornithine derivatives, this compound was found to exhibit weak inhibitory effects against Bacillus subtilis, indicating its potential as a lead compound for developing new antimicrobial agents . This highlights the compound's relevance in the search for alternatives to traditional antibiotics.

Cancer Research

Role in Tumor Development

Research indicates that ornithine and its derivatives may influence cancer progression. A matched case-control study revealed an inverse relationship between circulating ornithine levels and breast cancer risk, suggesting that higher levels of ornithine could reduce the likelihood of developing breast cancer . This finding underscores the need for further investigation into how this compound and related compounds might contribute to cancer prevention or treatment.

Metabolic Profiling

The metabolic profile of patients with various conditions, including cancers, has been studied to identify biomarkers. This compound may play a role in these metabolic pathways, contributing to our understanding of how amino acids influence tumor metabolism and progression .

Metabolic Studies

Urea Cycle Intermediates

This compound is involved in the urea cycle, which is critical for ammonia detoxification in the liver. Its role as a substrate for ornithine transcarbamylase (OTC) highlights its importance in metabolic processes related to nitrogen metabolism . Understanding its function can provide insights into metabolic disorders and potential therapeutic approaches for conditions like hyperammonemia.

Stress and Sleep Quality

Recent studies have explored the effects of L-ornithine on stress relief and sleep quality. While these studies primarily focus on L-ornithine, they suggest that derivatives like this compound may also have beneficial effects on psychological well-being by modulating stress-related hormones such as cortisol . This opens avenues for research into how amino acid supplementation can improve mental health outcomes.

Summary Table of Applications

| Application Area | Details |

|---|---|

| Microbiology | - Antibiotic target: Inhibitors of this compound deacetylase (ArgE) identified as potential antibiotics. |

| Cancer Research | - Inverse relationship with breast cancer risk; further studies needed on metabolic pathways. |

| Metabolic Studies | - Role in urea cycle; potential implications for ammonia detoxification therapies. |

| Psychological Health | - Possible benefits on stress relief and sleep quality; requires more investigation. |

Mécanisme D'action

N(5)-Acetyl-L-ornithine exerts its effects primarily through its involvement in the urea cycle, where it acts as an intermediate. It influences the production of nitric oxide by modulating the activity of nitric oxide synthase. The acetyl group can also affect the compound’s interaction with enzymes and receptors, altering its biological activity.

Comparaison Avec Des Composés Similaires

N(2)-Acetyl-L-ornithine: Another acetylated derivative of L-ornithine, differing in the position of the acetyl group.

L-ornithine: The parent amino acid, lacking the acetyl group.

N-Acetyl-L-glutamate: An acetylated derivative of L-glutamate, involved in similar metabolic pathways.

Uniqueness: N(5)-Acetyl-L-ornithine is unique due to its specific acetylation at the fifth position, which influences its biochemical properties and interactions. This positional specificity can lead to distinct biological activities and applications compared to other acetylated derivatives.

Activité Biologique

N(5)-Acetyl-L-ornithine (NAO) is a derivative of the amino acid ornithine, which plays a crucial role in various biological processes, particularly in bacterial metabolism. This article delves into the biological activity of NAO, focusing on its enzymatic interactions, potential therapeutic applications, and relevant research findings.

Enzymatic Role and Mechanism

This compound is primarily known for its role as a substrate for the enzyme Nα-acetyl-L-ornithine deacetylase (ArgE), which catalyzes the conversion of NAO to L-ornithine. This reaction is pivotal in the arginine biosynthetic pathway in bacteria, making ArgE an attractive target for antibiotic development due to its absence in mammals .

Reaction Mechanism

The enzymatic reaction can be summarized as follows:

This conversion is essential for bacterial growth and proliferation, as L-ornithine is a precursor for arginine and polyamines, which are vital for DNA replication and cell division .

Biological Activity and Inhibition Studies

Research has shown that various derivatives of ornithine, including NAO, exhibit inhibitory effects on ArgE. A study by Holz et al. synthesized and tested 18 ornithine derivatives against ArgE, revealing that many compounds displayed moderate inhibitory activity with IC50 values in the micromolar range. This suggests that these compounds could potentially disrupt bacterial growth by inhibiting the arginine biosynthetic pathway .

Table 1: Inhibitory Potency of Ornithine Derivatives Against ArgE

| Compound | IC50 (µM) | Remarks |

|---|---|---|

| This compound | 12 | Moderate inhibitor |

| Other derivatives | 5-50 | Varying degrees of inhibition |

Case Studies and Applications

- Antibiotic Development : Due to its specific action on ArgE, NAO and its derivatives are being explored as potential antibiotics. The lack of ArgE in mammals minimizes the risk of toxicity, making these inhibitors promising candidates for selective antibacterial agents .

- Metabolic Studies : In studies involving E. coli strains lacking ArgE, the introduction of plasmids containing the argE gene restored arginine synthesis capabilities. This highlights the critical role of NAO in bacterial metabolism and its potential as a metabolic probe in research settings .

- Polyamine Synthesis : NAO's role in polyamine synthesis further emphasizes its biological significance. Polyamines are essential for cellular functions such as growth and differentiation; thus, understanding NAO's influence on their synthesis can provide insights into cellular regulation mechanisms .

Propriétés

IUPAC Name |

(2S)-5-acetamido-2-aminopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14N2O3/c1-5(10)9-4-2-3-6(8)7(11)12/h6H,2-4,8H2,1H3,(H,9,10)(H,11,12)/t6-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRXKAYJJGAAOBP-LURJTMIESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NCCCC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)NCCC[C@@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701314796 | |

| Record name | N5-Acetyl-L-ornithine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701314796 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2185-16-2 | |

| Record name | N5-Acetyl-L-ornithine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2185-16-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N(delta)-Acetylornithine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002185162 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N5-Acetyl-L-ornithine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701314796 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N(5)-ACETYL-L-ORNITHINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/516JQZ64WQ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | N5-Acetylornithine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0240589 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: The research paper discusses the enzymatic formation of acetylglutamate and mentions that N(2)-acetyl-l-ornithine acts as a substrate while N(5)-acetyl-l-ornithine does not. What could explain this difference in substrate specificity?

A1: The study by [Farago and Denes, 1969] [] focuses on the enzymes acetyl CoA-glutamate transacetylase and acetylornithine-glutamate transacetylase in Chlorella vulgaris. They observed that while N(2)-acetyl-l-ornithine acts as a substrate for glutamate acetylation, this compound does not. This difference likely arises from the specific recognition and binding requirements of the enzyme's active site. The positioning of the acetyl group on the ornithine molecule (N(2) vs. N(5)) influences its interaction with the enzyme's catalytic residues. The enzyme might only be able to efficiently bind and utilize the N(2)-acetylated form for the transacetylation reaction with glutamate. Further research, potentially involving structural analysis of the enzyme and molecular modeling studies, could provide more definitive answers on the specific interactions governing this substrate specificity.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.